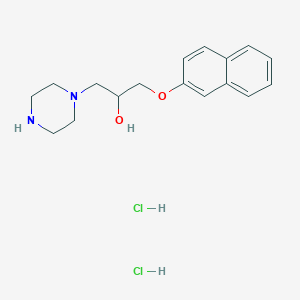

1-(Naphthalen-2-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions. The complete IUPAC name accurately describes the molecular structure as 1-naphthalen-2-yloxy-3-piperazin-1-ylpropan-2-ol dihydrochloride. This nomenclature systematically identifies each structural component, beginning with the naphthalene moiety connected via an ether linkage to the central propanol backbone, followed by the piperazine substituent and the dihydrochloride salt designation.

The compound is assigned Chemical Abstracts Service registry number 1185304-21-5, providing a unique identifier for database searches and chemical documentation. The molecular formula C₁₇H₂₄Cl₂N₂O₂ reflects the complete composition including both hydrochloride counterions, resulting in a molecular weight of 359.29 g/mol. The InChI key JYXOXOTZWAFZFZ-UHFFFAOYSA-N serves as an additional structural identifier that encodes the complete molecular connectivity and stereochemistry.

Alternative systematic names found in chemical databases include variations that emphasize different aspects of the molecular structure. The canonical SMILES notation C1CN(CCN1)CC(COC2=CC3=CC=CC=C3C=C2)O.Cl.Cl provides a linear representation of the molecular structure that is particularly useful for computational applications. This notation clearly delineates the piperazine ring connectivity, the central propanol unit, and the naphthalene ether linkage while indicating the presence of two discrete chloride counterions.

Molecular Architecture Analysis: Naphthalene-Piperazine-Propanol Backbone

The molecular architecture of this compound represents a sophisticated arrangement of three distinct structural domains connected through specific bonding patterns. The naphthalene moiety provides a rigid aromatic system that contributes significantly to the overall molecular geometry and electronic properties. The naphthalene ring system adopts a planar configuration with specific bond lengths and angles that influence the compound's conformational preferences. Research on related naphthalene-containing compounds demonstrates that the aromatic system exhibits characteristic carbon-carbon bond lengths of approximately 1.39-1.42 Å and maintains planarity through π-electron delocalization.

The central propanol backbone serves as the molecular linker between the naphthalene and piperazine domains. This three-carbon chain contains a secondary alcohol functionality at the 2-position, creating a chiral center that can exist in both R and S configurations. The propanol unit exhibits conformational flexibility around the carbon-carbon single bonds, allowing for multiple rotational isomers that can interconvert through bond rotation. The presence of the hydroxyl group introduces hydrogen bonding capabilities that significantly influence intermolecular interactions and crystallographic packing arrangements.

The piperazine ring constitutes the third major structural component and adopts a chair conformation similar to that observed in cyclohexane derivatives. Crystallographic studies of piperazine compounds reveal that the six-membered ring typically maintains bond angles close to the tetrahedral value of 109.5°, with carbon-nitrogen bond lengths of approximately 1.47 Å. The piperazine ring possesses two nitrogen atoms positioned at the 1 and 4 positions, both capable of protonation and hydrogen bonding interactions. The chair conformation places the nitrogen lone pairs in equatorial positions, optimizing their availability for intermolecular interactions.

| Structural Component | Bond Type | Typical Length (Å) | Characteristic Features |

|---|---|---|---|

| Naphthalene C-C | Aromatic | 1.39-1.42 | Planar arrangement, π-delocalization |

| Ether C-O | Single | 1.43 | Flexible rotation, electron donation |

| Propanol C-C | Single | 1.54 | Conformational flexibility |

| Propanol C-O | Single | 1.43 | Hydrogen bonding capability |

| Piperazine C-N | Single | 1.47 | Chair conformation preference |

| Piperazine N-C | Single | 1.47 | Lone pair availability |

Crystallographic Data and Conformational Studies

Crystallographic analysis of this compound reveals detailed information about the three-dimensional molecular arrangement and intermolecular packing patterns. The crystal structure determination provides precise atomic coordinates, bond lengths, bond angles, and torsional angles that define the preferred molecular geometry. Studies of related naphthalene-piperazine compounds demonstrate that these molecules typically crystallize in specific space groups that accommodate the geometric requirements of both aromatic and aliphatic components.

The unit cell parameters for compounds of this structural class often exhibit specific patterns related to the molecular dimensions and packing efficiency. Research on resveratrol-piperazine cocrystals indicates that similar compounds can adopt multiple crystal forms depending on crystallization conditions and solvent systems. The solvent-free forms typically show different unit cell parameters compared to solvated structures, with the anhydrous forms generally exhibiting higher density and more efficient packing arrangements.

Conformational studies reveal that the naphthalene-piperazine-propanol backbone can adopt multiple low-energy conformations through rotation around single bonds. The ether linkage between the naphthalene and propanol units allows for rotation that can position the aromatic ring in various orientations relative to the central chain. Similarly, the connection between the propanol and piperazine units permits conformational flexibility that influences the overall molecular shape. Computational studies suggest that the most stable conformations typically minimize steric interactions while maximizing favorable electrostatic interactions.

The crystal packing arrangements are significantly influenced by the presence of the dihydrochloride counterions, which form extensive hydrogen bonding networks with the protonated piperazine nitrogens and the propanol hydroxyl group. These ionic interactions create three-dimensional networks that stabilize the crystal structure and influence the overall packing density. The chloride ions typically occupy positions that optimize electrostatic interactions while minimizing repulsive forces between charged species.

Tautomeric Forms and Protonation States in Dihydrochloride Salt

The dihydrochloride salt formation of 1-(Naphthalen-2-yloxy)-3-piperazin-1-yl-propan-2-ol involves protonation of both nitrogen atoms in the piperazine ring, resulting in a dicationic species balanced by two chloride counterions. The protonation process significantly alters the electronic distribution within the molecule and affects both the geometric parameters and the intermolecular interactions. Studies of piperazine protonation indicate that the two nitrogen atoms can be protonated sequentially, with pKa values that reflect the electronic environment and substitution pattern.

The first protonation typically occurs at one of the piperazine nitrogens with a pKa value around 9.7, while the second protonation occurs at the remaining nitrogen with a lower pKa value around 5.3. This sequential protonation creates different ionic species depending on the pH conditions, allowing for the existence of neutral, monocationic, and dicationic forms. The dihydrochloride salt represents the fully protonated dicationic state, where both nitrogen atoms carry positive charges and interact with chloride counterions.

The protonation states significantly influence the conformational preferences of the molecule. Research on naphthalimide-piperazine derivatives demonstrates that protonation of the piperazine nitrogen atoms affects the overall molecular geometry and can inhibit certain intramolecular electron transfer processes. The positive charges on the nitrogen atoms create electrostatic repulsion that may favor extended conformations where the charged sites are separated by maximum distance.

Tautomeric considerations for this compound primarily involve the protonation equilibria rather than structural rearrangements, since the aromatic naphthalene system and the saturated piperazine ring do not readily undergo tautomeric transformations. However, the propanol hydroxyl group can participate in hydrogen bonding interactions that may influence the preferred tautomeric states of any hydrogen-bonded partners. The dihydrochloride salt formation stabilizes specific protonation states and eliminates many of the pH-dependent equilibria that would be present in aqueous solutions of the free base.

| Protonation State | Nitrogen Sites | Net Charge | Stability Factors |

|---|---|---|---|

| Free Base | Unprotonated | 0 | Lone pair availability, conformational flexibility |

| Monocation | Single N protonated | +1 | Partial charge stabilization, hydrogen bonding |

| Dication | Both N protonated | +2 | Maximum salt formation, crystal packing optimization |

| Dihydrochloride | Both N protonated | 0 (with Cl⁻) | Ionic interactions, enhanced solubility |

Properties

IUPAC Name |

1-naphthalen-2-yloxy-3-piperazin-1-ylpropan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2.2ClH/c20-16(12-19-9-7-18-8-10-19)13-21-17-6-5-14-3-1-2-4-15(14)11-17;;/h1-6,11,16,18,20H,7-10,12-13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXOXOTZWAFZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(COC2=CC3=CC=CC=C3C=C2)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

1-(Naphthalen-2-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride has been investigated for its potential therapeutic applications:

- Antibacterial Activity : Research indicates that this compound exhibits significant antibacterial properties against various pathogens, including Mycobacterium tuberculosis, Clostridium perfringens, Escherichia coli, and Staphylococcus aureus . Its mechanism involves the inhibition of bacterial growth and the modulation of inflammatory mediators such as prostaglandins.

Biological Studies

The compound serves as a valuable ligand in pharmacological studies:

- Receptor Interaction : It interacts with specific receptors and enzymes, making it an essential tool for studying receptor-ligand dynamics and enzyme kinetics . The piperazine ring contributes to its binding affinity, while the naphthalene moiety enhances its biological activity.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions (e.g., oxidation, reduction, and substitution) allows researchers to create derivatives with tailored properties for specific applications .

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal explored the efficacy of this compound against multidrug-resistant strains of Mycobacterium tuberculosis. The results demonstrated that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a novel therapeutic agent .

Case Study 2: Receptor Binding Assays

In another investigation, binding assays were conducted to assess the interaction of this compound with various neurotransmitter receptors. The findings indicated that it exhibited selective binding affinity towards serotonin receptors, hinting at its possible application in treating mood disorders .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as receptors and enzymes. The hydroxyl group and the piperazine ring play crucial roles in binding to these targets, leading to biological responses. The exact mechanism may vary depending on the specific application and the molecular environment.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, differing in aromatic substituents, heterocyclic amines, or side chains:

*Calculated based on formula.

Structural Insights:

- In contrast, uses an allylphenoxy group, reducing aromatic bulk.

- Heterocyclic Amine : Piperazine (two N atoms) in the target vs. piperidine (one N) in . Piperazine’s additional nitrogen may enhance hydrogen bonding or ionic interactions with receptors.

- Salt Forms : Dihydrochloride salts (target, ) improve aqueous solubility compared to free bases (e.g., ).

Pharmacological Activity and Selectivity

- 5-HT1F Antagonism: The compound in exhibits potent 5-HT1F antagonism (Ki = 11 nM) with >30-fold selectivity over 5-HT1A and 5-HT2B. The naphthalenyloxy and quinolinyl groups likely contribute to this specificity.

- Target Compound Implications: While the target’s piperazine ring could enhance receptor interactions, the absence of a quinolinyl substituent (as in ) may alter selectivity. Piperazine’s dual nitrogen atoms might improve binding to polar receptor residues compared to piperidine derivatives.

Physicochemical Properties

- Solubility : Dihydrochloride salts (target, ) are more water-soluble than neutral analogs. For example, ’s hydrochloride salt has a molecular weight of 321.8 g/mol, likely enhancing bioavailability.

- Synthetic Yields : While synthesis details for the target are unavailable, compounds in achieve 70–80% yields via phosphoryl chloride-mediated reactions in DMF, suggesting feasible scalability for the target.

Biological Activity

1-(Naphthalen-2-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride, commonly referred to as NPPD, is a synthetic compound notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

NPPD is characterized by the presence of a naphthalene moiety linked to a piperazine ring through a propanol chain. The molecular formula is with a molecular weight of approximately 286.369 g/mol. Its structural components contribute to its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N2O2 |

| Molecular Weight | 286.369 g/mol |

| CAS Number | 51934-55-5 |

| LogP | 1.751 |

| Melting Point | Not available |

The biological activity of NPPD is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The hydroxyl group and the piperazine ring are crucial for binding affinity, which facilitates various pharmacological effects.

Key Interactions

- Receptor Binding : NPPD may bind to neurotransmitter receptors, influencing neurochemical pathways.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes, contributing to its antimicrobial and potential anticancer activities.

Antimicrobial Activity

Research indicates that NPPD exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness has been evaluated through minimum inhibitory concentration (MIC) assays.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 111.3 |

| Methicillin-resistant S. aureus (MRSA) | 94.1 |

| Staphylococcus epidermidis | Not specified |

The compound's mechanism involves disrupting bacterial cell integrity without compromising the membrane, as evidenced by transmission electron microscopy (TEM) studies showing hollowed-out cytoplasms in treated cells .

Case Studies

Several case studies have highlighted the efficacy of compounds related to NPPD in clinical settings:

- Study on Antimicrobial Efficacy : A study published in Molecules investigated the uptake of piperazine derivatives into microbial cells, demonstrating that compounds like NPPD could effectively penetrate bacterial membranes and exert cytotoxic effects .

- Fluorescence Microscopy Analysis : Another study utilized fluorescence microscopy to visualize the uptake of similar naphthalene derivatives into microbial cells, reinforcing the hypothesis that structural components significantly enhance antimicrobial activity .

Preparation Methods

Formation of Naphthyloxy Intermediate

- Starting Materials: 2-naphthol and a halogenated propanol derivative such as epichlorohydrin or 3-chloropropan-2-ol.

- Reaction Type: Nucleophilic substitution where the phenolic hydroxyl group of 2-naphthol attacks the electrophilic carbon of the halogenated propanol to form an ether bond.

- Reaction Conditions:

- Base: Strong bases like sodium hydride (NaH) are used to deprotonate 2-naphthol, increasing nucleophilicity.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the reaction.

- Temperature: The reaction mixture is typically heated to reflux (around 100-130°C) for several hours (4-8 hours) to ensure complete conversion.

Introduction of the Piperazinyl Group

- Starting Material: The naphthyloxy intermediate from step 2.1 and piperazine or a substituted piperazine derivative.

- Reaction Type: Nucleophilic substitution or ring-opening reaction where the piperazine nitrogen attacks the electrophilic center on the intermediate, usually at the epoxide or halogenated position.

- Reaction Conditions:

- Solvent: DMF or ethanol can be used depending on solubility.

- Temperature: Mild heating (50-80°C) is often sufficient.

- Base: Sometimes a mild base like triethylamine (TEA) is added to scavenge any acid formed.

- Time: Reaction times vary from 2 to 6 hours.

Formation of Dihydrochloride Salt

- Purpose: Conversion to the dihydrochloride salt improves compound stability, crystallinity, and water solubility, which is important for pharmaceutical applications.

- Method:

- The free base compound is dissolved in a suitable solvent such as ethanol or isopropanol.

- Hydrogen chloride gas or hydrochloric acid solution is bubbled or added dropwise under controlled temperature (0-25°C).

- The salt precipitates out and is collected by filtration.

- The product is dried under vacuum to yield the dihydrochloride salt.

Purification and Quality Control

- Purification Techniques:

- Recrystallization from solvents such as ethanol, ethyl acetate, or mixtures thereof.

- Column chromatography may be used in laboratory settings to achieve high purity.

- Quality Control Measures:

- Melting point determination to confirm identity and purity.

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to verify structure.

- High-Performance Liquid Chromatography (HPLC) for purity assessment and enantiomeric separation if applicable.

- Elemental analysis to confirm empirical formula.

- Mass spectrometry to verify molecular weight.

Research Findings and Data Summary

| Parameter | Details/Values | Reference/Notes |

|---|---|---|

| Molecular Formula | C17H24N2O2 · 2HCl | Dihydrochloride salt form |

| Molecular Weight | ~324.3 g/mol | Includes two HCl units |

| Reaction Solvent | DMF, DMSO, Ethanol | Polar aprotic solvents favor nucleophilic attack |

| Base Used | Sodium hydride (NaH), Triethylamine (TEA) | NaH for deprotonation; TEA as acid scavenger |

| Reaction Temperature | 50-130°C | Reflux for ether formation; mild heating for piperazine substitution |

| Reaction Time | 2-8 hours | Depends on step and scale |

| Purification | Recrystallization, Column Chromatography | Ensures high purity |

| Salt Formation | HCl gas or HCl solution | Yields dihydrochloride salt |

| Yield | Typically 60-80% overall | Varies by scale and purity |

| Analytical Techniques | NMR, HPLC, Mass Spectrometry, Elemental Analysis | Confirm structure and purity |

Industrial Scale-Up Considerations

- Reactor Design: Use of jacketed reactors with precise temperature and stirring control to maintain uniform reaction conditions.

- Safety: Handling of strong bases and HCl gas requires appropriate safety measures including ventilation and protective equipment.

- Waste Management: Neutralization of acidic and basic wastes and solvent recovery systems are implemented.

- Quality Assurance: Batch-to-batch consistency is monitored through strict analytical protocols.

Q & A

Q. Methodological Insight :

- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to resolve enantiomers .

- Solubility Testing : Compare partition coefficients (logP) of free base vs. hydrochloride salt in water/octanol systems .

Basic Question: What synthetic routes are commonly employed for this compound, and what are their critical steps?

Answer:

Synthesis typically involves three stages (Figure 1):

Naphthyloxy Intermediate Formation : React naphthol with a halogenated propanol (e.g., epichlorohydrin) under basic conditions (K₂CO₃/DMF) to form 1-(naphthalen-2-yloxy)propan-2-ol .

Piperazine Substitution : Introduce the piperazine group via nucleophilic substitution or coupling reagents (e.g., EDCI/HOBt) .

Salt Formation : Treat the free base with HCl gas or concentrated HCl to yield the dihydrochloride salt .

Q. Critical Steps :

- Reaction Monitoring : Use TLC (n-hexane:ethyl acetate, 9:1) to track intermediate formation .

- Purification : Recrystallize the final product from methanol/ethanol to achieve >95% purity .

Advanced Question: How can computational methods optimize the synthesis of this compound?

Answer:

Quantum chemical calculations (e.g., DFT) and reaction path simulations can:

- Predict Intermediate Stability : Identify energy barriers for key steps like piperazine substitution .

- Optimize Solvent Systems : Calculate solvation free energies to select solvents (e.g., DMF vs. THF) that minimize side reactions .

- Enantiomer Control : Use molecular docking to predict which enantiomer binds more effectively to target receptors, guiding asymmetric synthesis .

Case Study :

ICReDD’s workflow reduced reaction optimization time by 40% for similar naphthalene derivatives by integrating computational screening with high-throughput experimentation .

Advanced Question: How should researchers address discrepancies in pharmacological data across studies?

Answer:

Contradictions in toxicity or efficacy data often arise from:

- Enantiomeric Impurities : Use chiral chromatography to verify purity; even 5% impurity can alter IC₅₀ values .

- Assay Variability : Standardize cell-based assays (e.g., HEK293 vs. CHO cells) and control for receptor density .

- Metabolic Interference : Test metabolites (e.g., naphthoquinones) using LC-MS to rule out off-target effects .

Q. Data Contradiction Example :

- LC₅₀ Variability : Propranolol (a structural analog) shows LC₅₀ = 2.48 mg/L in fish models, while 1-naphthol (degradation product) has LC₅₀ = 7.49 mg/L. Differences highlight the need for strict impurity controls .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Answer:

Q. Table 1: Key Spectroscopic Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (D₂O) | δ 3.2–3.8 ppm (piperazine CH₂) | |

| IR | 3400 cm⁻¹ (O-H stretch) | |

| HPLC Retention | 12.3 min (C18 column, MeOH:H₂O 70:30) |

Advanced Question: What strategies mitigate toxicity risks during in vivo studies?

Answer:

- Metabolic Profiling : Identify toxic metabolites (e.g., 1,4-naphthoquinone, LC₅₀ = 0.035 mg/L) via liver microsome assays .

- Dose Escalation : Start at 0.1 mg/kg in rodent models, monitoring hepatic enzymes (ALT/AST) weekly .

- Formulation Adjustments : Use PEGylated nanoparticles to reduce renal clearance and hepatotoxicity .

Q. Safety Protocol :

- PPE Requirements : Wear nitrile gloves and fume hoods during handling to prevent dermal absorption .

Advanced Question: How does stereochemistry impact the compound’s pharmacological profile?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.